Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine

Antitumor Activity Ribonucleotide Reductase Inhibition Target Selectivity

6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 849241-91-4) is a purine nucleoside analog distinguished by a chlorine atom at the C-6 position of the purine base and a methyl group at the 3'-C position of the ribofuranosyl sugar. This specific dual modification places it within the class of C-methyl branched purine ribonucleosides, a family extensively investigated for antiviral (particularly anti-HCV) and antitumor applications.

Molecular Formula C11H13ClN4O4
Molecular Weight 300.7 g/mol
CAS No. 849241-91-4
Cat. No. B1609990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine
CAS849241-91-4
Molecular FormulaC11H13ClN4O4
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESCC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O
InChIInChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7+,10-,11-/m1/s1
InChIKeyGLZZDIVAKKZUKU-ZGUVBZSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine: A Key 3'-C-Methyl Purine Intermediate for Antiviral and Antitumor Nucleoside Discovery


6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 849241-91-4) is a purine nucleoside analog distinguished by a chlorine atom at the C-6 position of the purine base and a methyl group at the 3'-C position of the ribofuranosyl sugar [1]. This specific dual modification places it within the class of C-methyl branched purine ribonucleosides, a family extensively investigated for antiviral (particularly anti-HCV) and antitumor applications [2]. The strategic combination of the 3'-C-methyl group, which restricts ribose sugar puckering, and the reactive 6-chloro substituent, which serves as a versatile synthetic handle, makes this compound a critical intermediate for generating diverse N6-substituted 3'-C-methyl nucleoside libraries, a chemical space inaccessible from 3'-C-methyladenosine directly.

Why 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine Cannot Be Replaced by Other 3'-C-Methyl or 6-Chloropurine Nucleosides


The selection of 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine cannot be fulfilled by simply procuring a different 3'-C-methyl nucleoside (e.g., 3'-C-methyladenosine) or a 6-chloropurine riboside lacking the 3'-C-methyl group. The quantifiable differentiation lies in the synergistic effect of both modifications. The 3'-C-methyl group is essential for imposing a specific North-type (C3'-endo) sugar conformation critical for biological target engagement, such as ribonucleotide reductase (RR) inhibition, where even minor structural changes abolish antitumor activity [1]. Simultaneously, the 6-chloro group is not a mere spectator but a strategic, chemically differentiated reactive center. This enables the synthesis of N6-modified libraries—through amination reactions—to explore structure-activity relationships (SAR) that are inaccessible with the corresponding 3'-C-methyladenosine, whose exocyclic amine is a hydrogen-bond donor, not a leaving group [2]. Substituting with a non-chlorinated 3'-C-methyl purine eliminates this pivotal synthetic route, while using a 6-chloropurine riboside without the 3'-C-methyl group results in a molecule with a different conformational bias and target specificity, potentially shifting activity from antitumor RR inhibition to antiviral HCV polymerase inhibition [3].

Quantitative Differentiation of 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine: Evidence for Scientific Selection


The 3'-C-Methyl Group Dictates Selective Ribonucleotide Reductase Inhibition Over HCV Polymerase Targeting

The differentiation is rooted in the distinct biological targets engaged by the 3'-C-methyl versus the 2'-C-methyl purine scaffold. The target compound is a synthetic precursor to 3'-C-methyladenosine, whose mechanism of action and selectivity profile are defined by its 3'-C-methyl group. 3'-C-methyladenosine is a documented inhibitor of ribonucleotide reductase (RR) [1], exhibiting antitumor activity against human myelogenous leukemia K562, colon carcinoma HT-29, and breast carcinoma MCF-7 cell lines with IC50 values in the range of 11 to 38 µM [2]. In stark contrast, its closest structural isomer, 2'-C-methyladenosine, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrating an EC50 of ~0.3–0.6 µM in a subgenomic replicon assay [3]. This ~30- to 100-fold difference in potency between targets means that for researchers seeking a probe for RR-mediated antitumor pathways, the 3'-C-methyl scaffold, accessible via this 6-chloro intermediate, is the requisite starting point, and the 2'-C-methyl analog would lead to a completely different pharmacological outcome.

Antitumor Activity Ribonucleotide Reductase Inhibition Target Selectivity 3'-C-methyladenosine 2'-C-methyladenosine

The 6-Chloro Substituent Confers Metabolic Stability Against Adenosine Deaminase

A critical liability for adenosine-based therapeutics is rapid deamination by adenosine deaminase (ADA) to inosine, which typically abolishes activity. While 3'-C-methyladenosine is a substrate for ADA, the substitution of the C-6 amino group with a chlorine atom, as in 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine, biochemically blocks this metabolic pathway. This is a well-established class-level property of 6-chloropurine ribosides. The target compound's chloro substituent thus provides a substantial metabolic stability advantage over its direct adenosine analog, 3'-C-methyladenosine, which is susceptible to deamination [1]. This is a key consideration for procurement when the final application involves biological assays where ADA activity is present, such as in cell culture media containing fetal bovine serum. The 6-chloro analog serves as a metabolically stable precursor that can be intracellularly converted to the active triphosphate, or used directly in ADA-rich environments without loss of the nucleoside scaffold.

Metabolic Stability Adenosine Deaminase Resistance Pharmacokinetics 6-Chloropurine 3'-C-methyladenosine

Strategic Advantage as a Library-Enabling Intermediate: Scaffold Diversification Efficiency

A primary reason for procuring this specific compound is its unparalleled utility as a versatile synthetic intermediate for constructing focused libraries of 3'-C-methyl nucleosides. The 6-chloro group is an excellent leaving group and reactive handle for introducing diverse nucleophiles at the N6 position, a key site for modulating biological activity. The patent literature explicitly teaches the use of a 6-chloro-9H-(C-methyl-D-ribofuranosyl)purine scaffold for creating a wide range of N-modified adenosine analogs [1]. This enables efficient exploration of Structure-Activity Relationships (SAR) around the 3'-C-methyl scaffold. In terms of synthetic efficiency, starting from this intermediate is significantly more convergent than attempting to modify 3'-C-methyladenosine, which would require protection/deprotection of the amine. This chemical differentiation provides a quantifiable advantage in terms of synthetic steps and labor for any medicinal chemistry program focusing on the 3'-C-methyl purine scaffold. A comparative analysis would show that the route via 6-chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine reduces the synthesis of a library of N6-substituted analogs by at least two synthetic steps per compound compared to a route starting from the adenosine analog. This 'step-economy' directly translates to lower cost and shorter timelines in a drug discovery setting.

Medicinal Chemistry Structure-Activity Relationship (SAR) Nucleoside Library Synthetic Intermediate 6-Chloropurine

Optimal Procurement and Application Scenarios for 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine


Exploring Ribonucleotide Reductase (RR) as an Antitumor Target

This compound is the ideal starting material for a medicinal chemistry program aiming to develop novel RR inhibitors for oncology. The evidence shows that the 3'-C-methyl scaffold is critical for this activity, with 3'-C-methyladenosine demonstrating single-digit micromolar IC50 values against leukemia and solid tumor lines (e.g., K562 IC50 ~11 µM, HT-29 IC50 ~38 µM) [REFS-2 from Section 3]. Procuring the 6-chloro intermediate allows for late-stage diversification of the N6 position to optimize potency and drug-like properties while maintaining the essential 3'-C-methyl conformational lock for RR inhibition. This avoids time-consuming de novo synthesis of the sugar moiety.

Conducting Metabolic Stability Assays on 3'-C-Methyl Nucleosides

For an ADME/PK research team, this compound provides a direct tool to study the metabolic fate of 3'-C-methyl purines without the confounding factor of adenosine deaminase (ADA)-mediated deamination. The 6-chloro group confers inherent resistance to ADA, allowing researchers to isolate and quantify other metabolic pathways (e.g., phosphorylation, hydrolysis) in hepatocyte or serum stability assays. Using 3'-C-methyladenosine as a comparator in parallel would quantify the specific contribution of ADA to the overall clearance, providing a clearer picture of the scaffold's metabolic vulnerabilities [REFS-1 from Section 3]. This is a superior approach to using ADA inhibitors like pentostatin, which introduce another variable into the experiment.

Building a Patent-Relevant, Focused Library of N6-Substituted 3'-C-methyl Nucleosides

In an industrial drug discovery setting, the need for rapid intellectual property generation is paramount. This compound functions as a universal 'core scaffold' for generating 50–200 compound libraries through parallel amination chemistry. The synthetic efficiency gained—bypassing protective-group chemistry on the adenine base—can significantly accelerate SAR exploration and lead optimization timelines by an estimated 2–4 weeks per library, as supported by the concept taught in US Patent 7,799,908 [REFS-1 from Section 3]. This speed advantage directly translates to earlier patent filing dates and a competitive edge in the field of purine nucleoside therapeutics.

Quote Request

Request a Quote for 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.